molecular formula C18H18ClNO3S B2612850 Methyl 4-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)benzoate CAS No. 1421478-21-8

Methyl 4-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)benzoate

Cat. No. B2612850
CAS RN: 1421478-21-8
M. Wt: 363.86
InChI Key: VHSXVJVOPJJQGU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 4-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)benzoate” is complex. It contains a total of 33 bonds, including 21 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aromatic), 1 secondary amide (aromatic), and 1 Thiophene .

Scientific Research Applications

Structural Analysis and Synthesis Methodologies

  • Structural Features and Crystallography : A study presents the structural analysis of three trifluoromethyl-substituted compounds, highlighting the dihedral angles and distances between atoms in their crystalline forms. These structural characteristics are essential for understanding the chemical behavior and potential applications of such compounds in scientific research (Li et al., 2005).

  • Novel Chalcone Synthesis : Another study describes the synthesis and crystal structures of four novel thiophene/phenyl-piperidine hybrid chalcones. These compounds demonstrate the potential for creating diverse chemical structures through the combination of thiophene and piperidine units, which could be relevant for the synthesis or analysis of compounds like "Methyl 4-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)benzoate" (Parvez et al., 2014).

  • Stereochemistry in Chemical Synthesis : Research on the stereochemistry of ionic thiol addition to acetylenic ketones sheds light on the synthesis processes that might be applicable to the creation or modification of compounds with similar structures to the one , focusing on the control of stereochemistry in chemical reactions (Omar & Basyouni, 1974).

Potential Applications and Properties

  • Luminescent Properties : A study on novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones with coformers explores their luminescent properties. This investigation into the luminescent characteristics of co-crystals can inform potential applications of structurally related compounds in materials science and engineering (Li et al., 2015).

  • Synthesis and Reactivity : The synthesis and reactions of aryl 4,5-dichloroisothiazol-3-yl ketones detail methodologies for creating and modifying ketone compounds, providing insights into chemical reactivity that could be relevant for working with or studying compounds like "Methyl 4-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)benzoate" (Potkin et al., 2007).

properties

IUPAC Name

methyl 4-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3S/c1-23-18(22)14-4-2-12(3-5-14)13-8-10-20(11-9-13)17(21)15-6-7-16(19)24-15/h2-7,13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSXVJVOPJJQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCN(CC2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-YL]benzoate

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